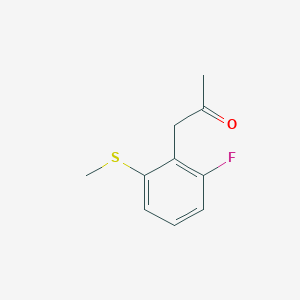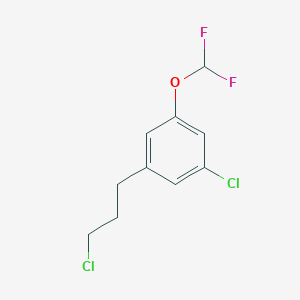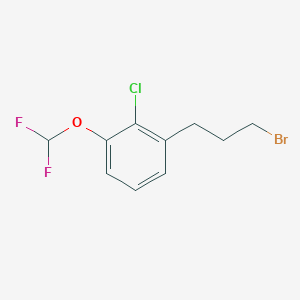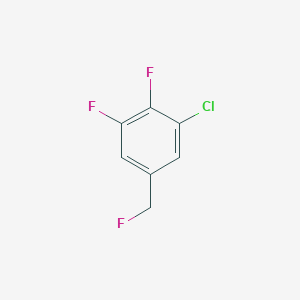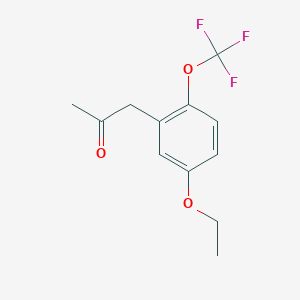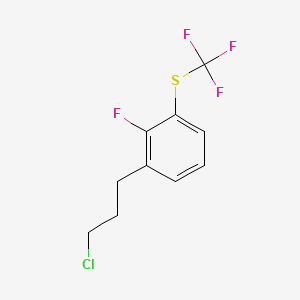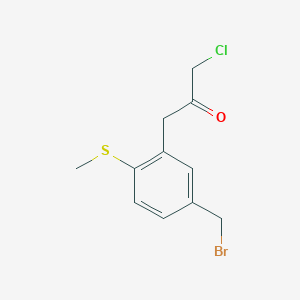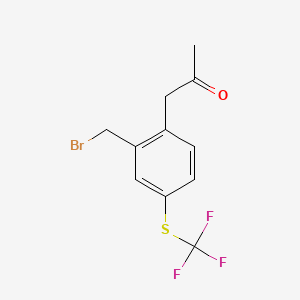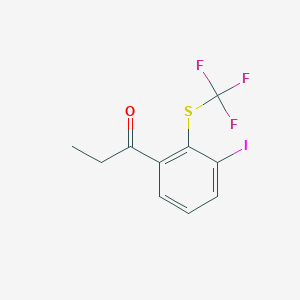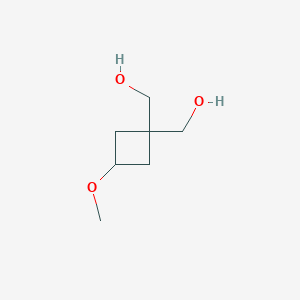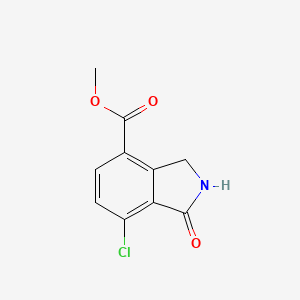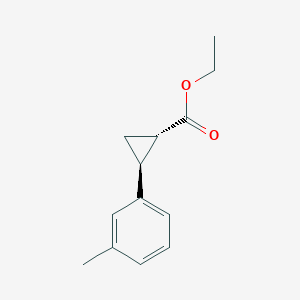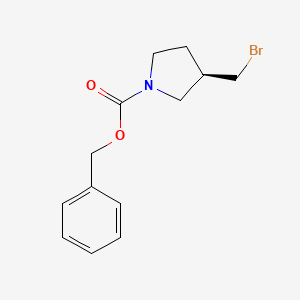
(R)-Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidine ring, which is further esterified with a benzyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate typically begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors such as amino acids or amines.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies involving enzyme inhibition due to its ability to interact with active sites of enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of chiral drugs, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with (S)-configuration.
Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate: A similar compound with a chloromethyl group instead of a bromomethyl group.
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A derivative with a hydroxymethyl group.
Uniqueness:
Reactivity: The bromomethyl group in benzyl ®-3-(bromomethyl)pyrrolidine-1-carboxylate is more reactive compared to the chloromethyl or hydroxymethyl derivatives, making it a valuable intermediate in organic synthesis.
Chirality: The ®-configuration provides specific stereochemical properties that can be crucial in the synthesis of chiral drugs and other biologically active molecules.
Eigenschaften
Molekularformel |
C13H16BrNO2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
benzyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
InChI-Schlüssel |
ZLMUAHPVUGYWKX-LBPRGKRZSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1CBr)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


